

Commercial Availability and Suppliers of (S)-3-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

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(S)-3-(1-Aminoethyl)phenol, a chiral amine and critical intermediate in the pharmaceutical industry, is primarily recognized for its role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases.^[1] This guide provides an in-depth overview of its commercial availability, typical quality specifications, and relevant experimental procedures for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(S)-3-(1-Aminoethyl)phenol, with the CAS number 123982-81-0, is a white to light brown crystalline powder.^{[1][2]} Its chemical structure and properties are summarized below.

Property	Value	Reference
CAS Number	123982-81-0	[1][3]
Molecular Formula	C ₈ H ₁₁ NO	[1][3][4]
Molecular Weight	137.18 g/mol	[4]
Appearance	White to light brown crystalline powder	[1][2]
Boiling Point	266.3 °C at 760 mmHg	[1][4]
Density	1.096 g/cm ³	[1]
Flash Point	114.9 °C	[1]
Refractive Index	1.572	[1]
Storage Conditions	2-8°C, protected from light and moisture	[4]

Commercial Suppliers and Quality Specifications

(S)-3-(1-Aminoethyl)phenol is available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The typical purity offered is ≥97%, although some suppliers may offer different grades.[1][4] When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity, purity, and enantiomeric excess.

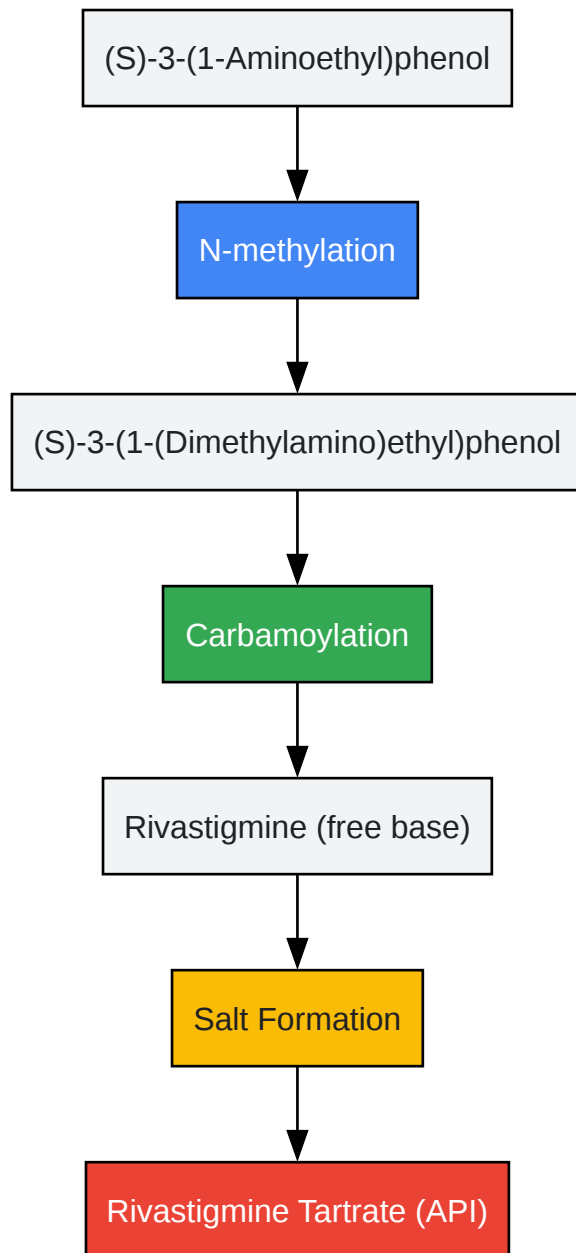
Supplier	Purity Specification	Available Quantities	Notes
Sigma-Aldrich	≥95%	Research quantities	Marketed under the Synthonix brand.
GLP Pharma Standards	High Purity	Milligram to gram	Accompanied by CoA, ¹ H NMR, Mass, HPLC, IR data.[5]
Simson Pharma Limited	Custom Synthesis	Custom	Provides Certificate of Analysis with their products.
1st Scientific LLC	≥97%	100mg, 250mg, 1g	Research use only.[3]
BLDpharm	-	Research quantities	Available as the hydrochloride salt.[6]
MySkinRecipes	≥97%	100mg, 250mg, 1g	Provides product specification and MSDS.[4]

Application in Drug Development: Synthesis of Rivastigmine

The primary application of **(S)-3-(1-Aminoethyl)phenol** is as a key starting material for the synthesis of Rivastigmine.[1] The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug product.

The logical workflow for the utilization of **(S)-3-(1-Aminoethyl)phenol** in the synthesis of Rivastigmine is depicted below.

Logical Workflow: From Intermediate to API



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Caption: Workflow for Rivastigmine Synthesis.

Experimental Protocols

Synthesis of Racemic 3-(1-Aminoethyl)phenol

A common route to **(S)-3-(1-Aminoethyl)phenol** involves the synthesis of the racemic compound followed by chiral resolution. A representative procedure for the synthesis of the racemic intermediate is described below, based on a process disclosed in the patent literature.

Principle: This protocol outlines the formation of 3-(1-aminoethyl)phenol from m-hydroxyacetophenone via an oxime intermediate, followed by reduction.

Materials:

- m-Hydroxyacetophenone
- Hydroxylamine hydrochloride
- 30% Aqueous sodium hydroxide solution
- Ethanol
- Water
- Al-Ni alloy

Procedure:

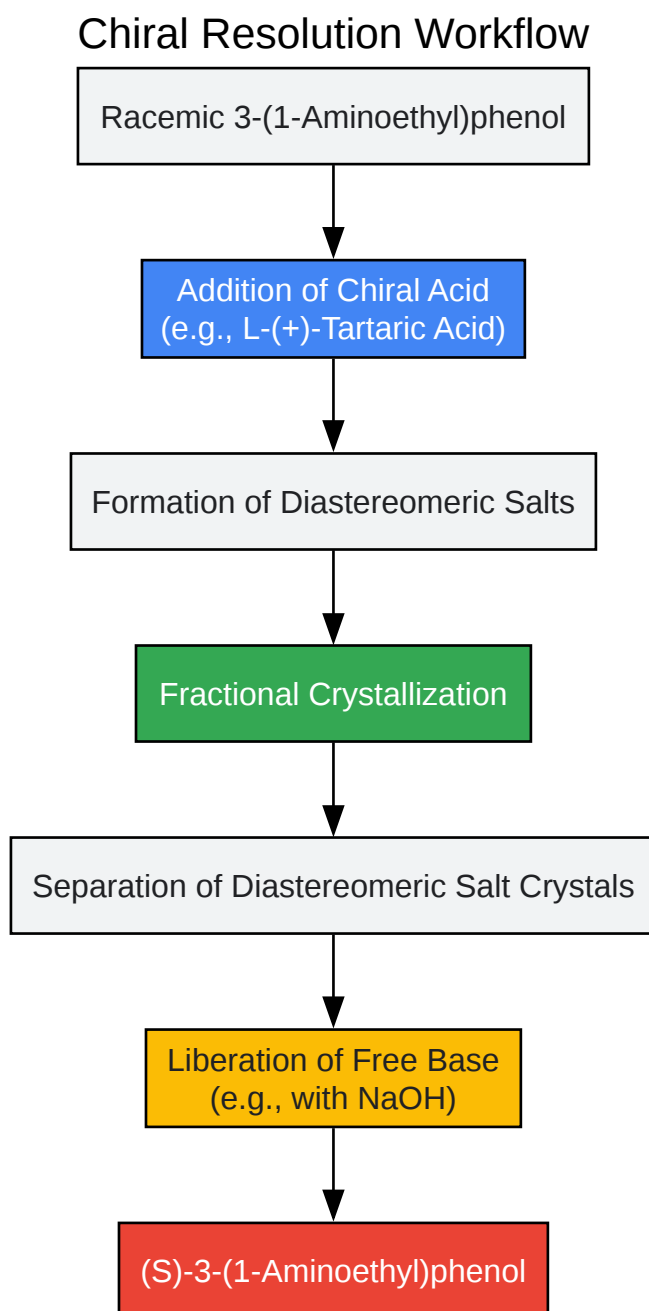
- In a three-necked flask, combine 10g of m-hydroxyacetophenone and 10g of hydroxylamine hydrochloride.
- Add 200ml of ethanol and 100ml of 30% aqueous sodium hydroxide solution.
- Heat the mixture to reflux with stirring for 30 minutes.
- After reflux, stop heating and cool the mixture to below 20 °C.
- Add 100ml of water and 15g of Al-Ni alloy to the cooled mixture.
- Allow the reaction to proceed for 1 hour.^[7]

The resulting product is racemic 3-(1-aminoethyl)phenol, which then requires chiral resolution to isolate the desired (S)-enantiomer.

Chiral Resolution

The resolution of racemic 3-(1-aminoethyl)phenol is a critical step to obtain the enantiomerically pure (S)-form. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

The general workflow for chiral resolution is illustrated below.



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Caption: General Chiral Resolution Process.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and enantiomeric excess of **(S)-3-(1-Aminoethyl)phenol**. While specific conditions may vary between laboratories, a general approach for the analysis of phenolic compounds is provided.

Principle: This method separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase. For chiral analysis, a chiral stationary phase is required.

Instrumentation and Conditions (General for Phenolic Compounds):

- **Column:** A reversed-phase C18 column (e.g., Chromolith Performance RP-18) is often used for purity analysis. For enantiomeric excess, a chiral column is necessary.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier like acetonitrile or methanol.[8]
- **Flow Rate:** Typically in the range of 0.5 - 2.0 mL/min.
- **Detection:** UV detection at a wavelength where the compound has significant absorbance.
- **Internal Standard:** An internal standard such as 2-chlorophenol may be used for quantitative analysis.[8]

Procedure Outline:

- Prepare standard solutions of **(S)-3-(1-Aminoethyl)phenol** of known concentrations in the mobile phase.
- Prepare the sample solution by dissolving a known amount of the material in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.

- Analyze the resulting chromatograms to determine the retention time, peak area, and calculate the purity and/or enantiomeric excess.

This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of **(S)-3-(1-Aminoethyl)phenol**. For specific applications, it is recommended to consult the detailed documentation provided by suppliers and relevant scientific literature.

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